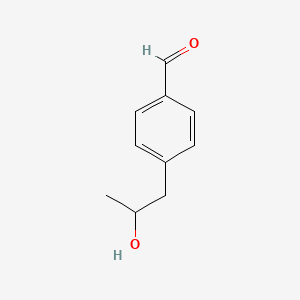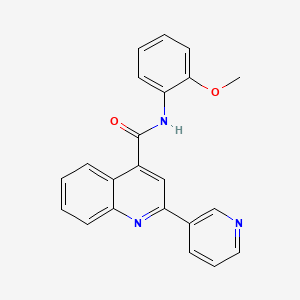
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide, also known as AG879, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. AG879 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in regulating cell growth and proliferation.
Mechanism of Action
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is a selective inhibitor of EGFR tyrosine kinase, which plays a crucial role in regulating cell growth and proliferation. EGFR is a transmembrane receptor that binds to various ligands, such as epidermal growth factor (EGF), and activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide binds to the ATP-binding site of EGFR and prevents its activation, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurological disorders, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving neuronal survival.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening and drug discovery. N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is also highly selective for EGFR tyrosine kinase, which reduces the risk of off-target effects. However, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has certain limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. In addition, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has a short half-life, which requires frequent dosing in animal studies.
Future Directions
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has significant potential for future research directions. One potential direction is the development of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life, for in vivo studies. Another direction is the investigation of the combination of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide with other targeted therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Furthermore, the potential applications of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide in other diseases, such as cardiovascular diseases and metabolic disorders, warrant further investigation. Overall, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has significant potential for scientific research applications and is a promising candidate for drug discovery and development.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-pyridin-3-ylquinoline-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to yield the intermediate product, which is further reacted with various reagents to yield the final product, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide. The synthesis of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.
Scientific Research Applications
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main research applications of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is in the field of cancer research. EGFR is overexpressed in many types of cancer, and its inhibition by N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have anti-tumor effects in various preclinical models. N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. EGFR signaling has been implicated in the pathogenesis of these diseases, and the inhibition of EGFR by N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-11-5-4-10-19(21)25-22(26)17-13-20(15-7-6-12-23-14-15)24-18-9-3-2-8-16(17)18/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENUBHZQJAILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

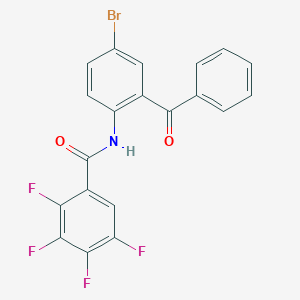
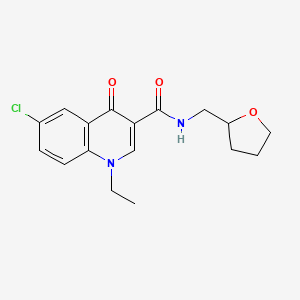
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

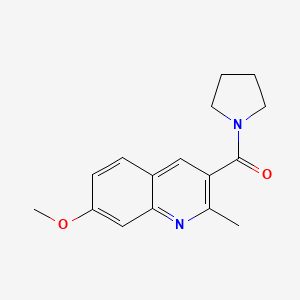
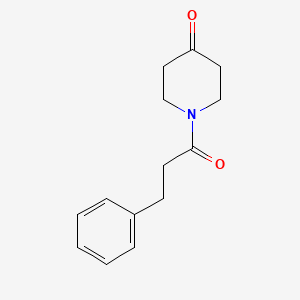


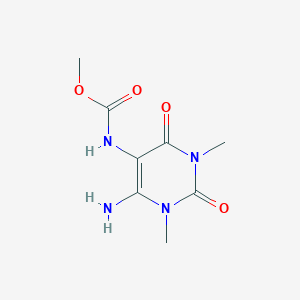
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
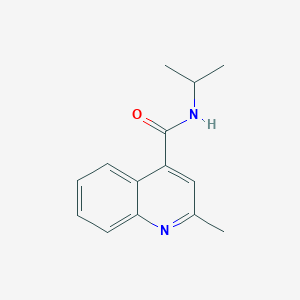
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
